molecular formula HCl<br>ClH B554267 Z-Thr(Bzl)-OH DCHA CAS No. 201275-72-1

Z-Thr(Bzl)-OH DCHA

Cat. No. B554267
M. Wt: 36.46 g/mol
InChI Key: VEXZGXHMUGYJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999)
Hydrochloric acid, also known as HCl or hydrochloride, belongs to the class of inorganic compounds known as halogen hydrides. These are inorganic compounds in which the heaviest atom bonded to a hydrogen atom is a halogen. Hydrochloric acid is a potentially toxic compound.
At room temperature, hydrogen chloride is a colorless to slightly yellow, corrosive, nonflammable gas that is heavier than air and has a strong irritating odor. On exposure to air, hydrogen chloride forms dense white corrosive vapors. Hydrogen chloride can be released from volcanoes. Hydrogen chloride has many uses, including cleaning, pickling, electroplating metals, tanning leather, and refining and producing a wide variety of products. Hydrogen chloride can be formed during the burning of many plastics. Upon contact with water, it forms hydrochloric acid. Both hydrogen chloride and hydrochloric acid are corrosive.

Scientific Research Applications

Synthesis and Application in Peptide Research

The chemical compound Z-Thr(Bzl)-OH DCHA has been utilized in the synthesis of protected glycopeptides and dipeptide active ester derivatives. In a study by Gobbo et al. (1988), the synthesis of a protected glycotetrapeptide, which is important in peptide research, was demonstrated using a stepwise coupling strategy that included Z-Thr(Bzl)-OH DCHA as a component (Gobbo et al., 1988). Additionally, Kovacs et al. (1982) investigated the racemization mechanism of serine dipeptide active ester derivatives, including Z-Gly-Ser(Bzl)-OPcp, providing insights relevant to peptide synthesis and stability (Kovacs et al., 1982).

Biomaterials and Ceramics

Zirconia ceramics, which can include compounds like Z-Thr(Bzl)-OH DCHA in their formation, are notable for their mechanical properties due to transformation toughening mechanisms. Piconi and Maccauro (1999) highlighted the use of zirconia ceramics as biomaterials in various medical devices, including total hip replacement (THR) applications (Piconi & Maccauro, 1999).

Spectroscopy and Analytical Chemistry

In spectroscopic analysis, the thermal chemiluminescence of amino acid salts, including those related to Z-Thr(Bzl)-OH DCHA, was studied by Yamada et al. (2012). They observed emissions in the presence of oxygen, indicating applications in identifying chemiluminescent molecules (Yamada et al., 2012).

Photocatalysis and Environmental Applications

The compound has potential applications in environmental science, particularly in photocatalysis. Ali et al. (2020) discussed the use of Z-scheme heterojunction photocatalysts, which could be related to the use of Z-Thr(Bzl)-OH DCHA, for applications like water reduction and pollutant degradation (Ali et al., 2020).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGKIIVCFVSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Thr(Bzl)-OH DCHA

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